4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a combination of indazole and dihydropyridine moieties. Indazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The dihydropyridine structure is commonly found in calcium channel blockers, which are used to treat hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones to form the indazole ring . The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indazole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized indazole derivatives.
Scientific Research Applications
Chemistry: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The indazole moiety is known for its biological activities, making this compound a candidate for drug development .
Medicine: The compound’s potential as a calcium channel blocker makes it a subject of interest in the treatment of cardiovascular diseases. Its anti-inflammatory and anticancer properties are also being explored .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The indazole moiety can inhibit certain enzymes and receptors, leading to its biological effects . The dihydropyridine moiety acts on calcium channels, blocking calcium influx and leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Niraparib: An indazole-containing anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with an indazole structure.
Amlodipine: A dihydropyridine calcium channel blocker.
Uniqueness: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indazole and dihydropyridine moieties. This dual structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-14-11-18-19-15(14)10-13/h4-6,10-11H,7-9H2,1-3H3,(H,18,19) |
InChI Key |
SMBUDCVPSMAQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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